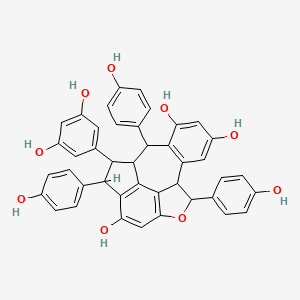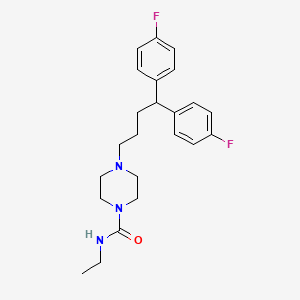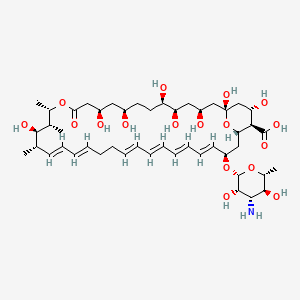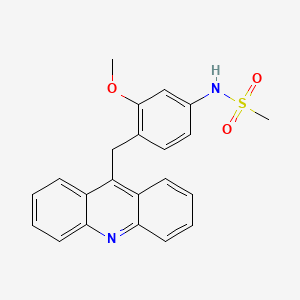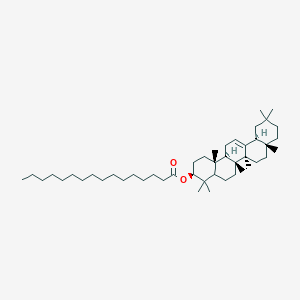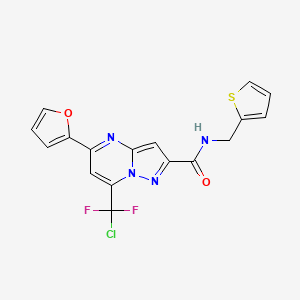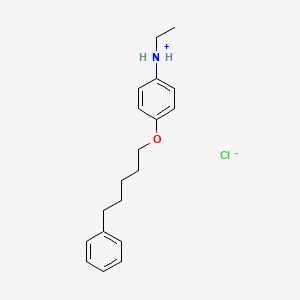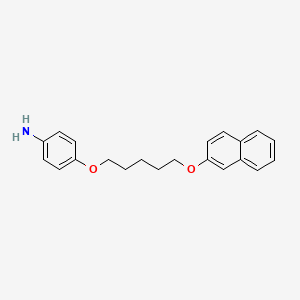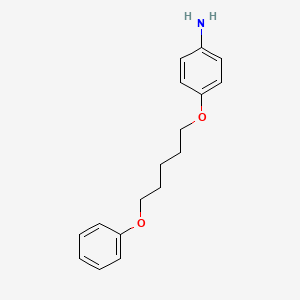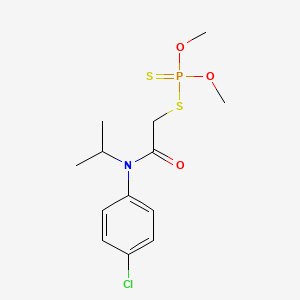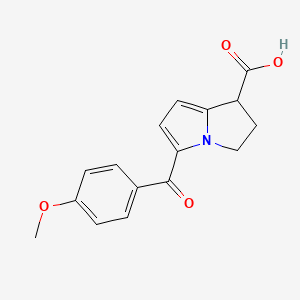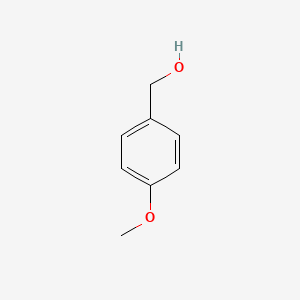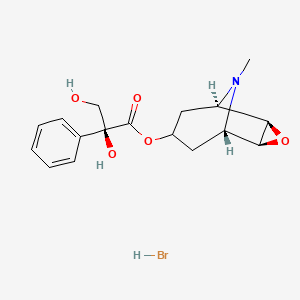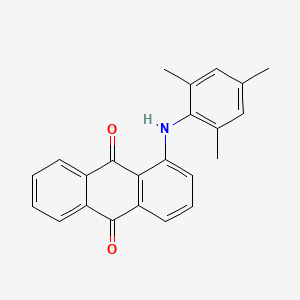
Anthraquinone, 1-(2,4,6-trimethylphenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthraquinone, 1-(2,4,6-trimethylphenylamino)- is a Skin / Eye Irritant.
Wissenschaftliche Forschungsanwendungen
Applications in Coordination Chemistry
Anthraquinone derivatives showcase a wide range of applications in coordination chemistry. They are incorporated into diverse structures such as self-assembled systems, coordination polymers, and metal-organic frameworks. Their electronic and redox properties are leveraged in biological and chemosensing disciplines, highlighting the versatility of anthraquinone derivatives in scientific research (Langdon-Jones & Pope, 2014).
Applications in Polymerization
Innovative methacrylated anthraquinone dyes are synthesized, paving the way for a broad spectrum of colors and applications. The polymerizable nature of these dyes allows them to be covalently embedded into copolymers, serving as cross-linking agents and enhancing physiological compatibility. This makes them promising compounds for medical applications like iris implants (Dollendorf et al., 2013).
Applications in Antiviral Research
Anthraquinone derivatives, especially those with polyphenolic and polysulfonate substitutions, exhibit potent antiviral activity against human immunodeficiency virus (HIV-1). Their mechanism involves inhibiting HIV-1 reverse transcriptase, marking them as potential candidates for antiviral therapies (Schinazi et al., 1990).
Applications in Anticancer Research
Recent studies emphasize the significance of anthraquinone derivatives as anticancer agents. Structural modifications of these compounds are being actively pursued to target essential cellular proteins in cancer cells, showcasing their potential in expanding anticancer therapeutics (Malik et al., 2021).
Applications in Treating Autoimmune Disorders
Naturally occurring anthraquinones like emodin and rhein are explored for their therapeutic potential in autoimmune diseases, such as autoimmune diabetes. The bioactive properties of these compounds, including their anti-inflammatory and immunomodulatory effects, underline their potential in clinical applications for treating autoimmune disorders (Chien et al., 2015).
Eigenschaften
CAS-Nummer |
73791-32-9 |
|---|---|
Produktname |
Anthraquinone, 1-(2,4,6-trimethylphenylamino)- |
Molekularformel |
C23H19NO2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-(2,4,6-trimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C23H19NO2/c1-13-11-14(2)21(15(3)12-13)24-19-10-6-9-18-20(19)23(26)17-8-5-4-7-16(17)22(18)25/h4-12,24H,1-3H3 |
InChI-Schlüssel |
VDQIFKUVPGALRB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
73791-32-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Anthraquinone, 1-(2,4,6-trimethylphenylamino)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



